Boc-D-Leucinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

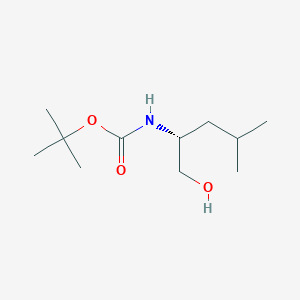

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTMEOSBXTVYRM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583402 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106930-51-2 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Boc-D-Leucinol from D-leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-D-Leucinol, a valuable chiral building block in the development of pharmaceuticals and peptidomimetics. The synthesis is a two-step process commencing with the protection of the amino group of D-leucine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid functionality to a primary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and workflow.

Synthesis Overview

The synthesis of this compound from D-leucine proceeds via two key chemical transformations:

-

N-protection of D-leucine: The amino group of D-leucine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This step yields N-tert-butoxycarbonyl-D-leucine (Boc-D-leucine).

-

Reduction of Boc-D-leucine: The carboxylic acid moiety of Boc-D-leucine is selectively reduced to a primary alcohol to afford the final product, this compound. A common and effective method for this transformation involves the formation of a mixed anhydride intermediate followed by reduction with sodium borohydride.

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-D-leucine (Boc-D-leucine)

This protocol is adapted from standard procedures for the Boc protection of amino acids.

Materials:

-

D-leucine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or citric acid for acidification

Procedure:

-

In a round-bottom flask, dissolve D-leucine in a mixture of 1,4-dioxane and water.

-

To this solution, add a solution of sodium hydroxide to raise the pH to approximately 10-11, ensuring the amino acid is deprotonated.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate to the stirred solution portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a suitable acid (e.g., 1N HCl or solid citric acid).

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-leucine as a white solid or a viscous oil.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Typical Yield | 48% | [1] |

| Molecular Weight | 231.29 g/mol | [1][2] |

| Melting Point | 85-87 °C (monohydrate) | [1] |

| Appearance | White solid | [1] |

Step 2: Synthesis of this compound from Boc-D-leucine

This protocol utilizes a mixed anhydride method for the reduction of the carboxylic acid.

Materials:

-

Boc-D-leucine

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-D-leucine in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C in a cooling bath (e.g., ice-salt or acetone-dry ice).

-

Add N-methylmorpholine dropwise to the solution, maintaining the temperature at -15 °C.

-

Slowly add isobutyl chloroformate dropwise, ensuring the temperature does not rise above -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form.

-

Stir the reaction mixture at -15 °C for 30 minutes to allow for the formation of the mixed anhydride.

-

In a separate flask, prepare a solution of sodium borohydride in a small amount of water.

-

Slowly add the sodium borohydride solution to the mixed anhydride suspension at -15 °C.

-

After the addition is complete, allow the reaction to stir for an additional 2-4 hours, gradually warming to room temperature.

-

Quench the reaction by the slow addition of water.

-

Partition the mixture between ethyl acetate and water.

-

Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Purity | ≥ 97% (HPLC) | [3] |

| Molecular Weight | 217.31 g/mol | [3] |

| Appearance | Light yellowish liquid | [3] |

| Optical Rotation | [α]D20 = +27.5 ± 2º (c=2 in MeOH) | [3] |

| Density | 0.983 g/mL at 25 °C | |

| Boiling Point | 213 °C |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Characterization of this compound

The final product, this compound, can be characterized using various analytical techniques to confirm its identity and purity.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the isobutyl group of the leucine side chain (doublets for the methyl groups and a multiplet for the methine proton), and the protons of the hydroxymethyl group and the chiral center.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the Boc protecting group (a quaternary carbon and methyl carbons), the carbons of the leucine side chain, and the carbons of the amino alcohol backbone.

4.2. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak would correspond to its molecular weight of 217.31 g/mol .[3] Common fragmentation patterns for Boc-protected amines include the loss of the Boc group or parts of it.

4.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A purity of ≥ 97% is typically expected for commercially available this compound.[3]

Safety Considerations

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in this synthesis, particularly isobutyl chloroformate and sodium borohydride, should be handled with care.

Conclusion

The synthesis of this compound from D-leucine is a well-established two-step process that is crucial for the provision of this important chiral building block to the pharmaceutical and chemical research industries. The protocols outlined in this guide, when executed with care, can reliably produce high-purity this compound. Proper analytical characterization is essential to ensure the quality of the final product for its intended applications in drug development and organic synthesis.

References

(R)-N-(tert-Butoxycarbonyl)leucinol preparation

An In-depth Technical Guide to the Preparation of (R)-N-(tert-Butoxycarbonyl)leucinol

Introduction

(R)-N-(tert-Butoxycarbonyl)leucinol, commonly referred to as (R)-Boc-leucinol, is a chiral amino alcohol derivative of significant importance in the fields of organic synthesis and medicinal chemistry. As a versatile chiral building block, it serves as a key intermediate in the synthesis of a wide array of complex molecules, including peptide mimetics, pharmaceutical agents, and chiral ligands.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality provides stability under various reaction conditions, such as basic and nucleophilic environments, while allowing for easy removal under mild acidic conditions, making it an ideal component in multi-step synthetic strategies.[][4]

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing (R)-N-(tert-Butoxycarbonyl)leucinol. It includes detailed experimental protocols, comparative quantitative data, and workflow diagrams to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Synthetic Methodologies

The preparation of (R)-N-Boc-leucinol is predominantly achieved through two reliable synthetic pathways:

-

Method A: Reduction of (R)-N-Boc-leucine. This is a common and straightforward approach that starts with the commercially available and enantiomerically pure amino acid derivative, (R)-N-Boc-leucine. The carboxylic acid functional group is selectively reduced to a primary alcohol.

-

Method B: N-Boc Protection of (R)-leucinol. This alternative route begins with the chiral amino alcohol (R)-leucinol. The amine group is then protected using di-tert-butyl dicarbonate ((Boc)₂O) or a similar Boc-donating reagent.[]

The choice between these methods often depends on the availability and cost of the starting materials. Both pathways are effective in producing the target compound in high yield and purity.

Quantitative Data Summary

The following tables summarize quantitative data associated with the synthesis of N-Boc protected amino alcohols, providing a benchmark for expected outcomes.

Table 1: Comparison of Synthetic Protocols

| Method | Key Reagents | Typical Yield (%) | Purity (%) | Analytical Method | Reference(s) |

|---|---|---|---|---|---|

| A: Reduction of Boc-Amino Acid | Lithium borohydride (LiBH₄) in THF | ~90% | >98% | HPLC, GC | [5][6] |

| B: Boc-Protection of Amino Alcohol | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | 94% | >98% | Column Chromatography |[7] |

Table 2: Physicochemical Properties of (R)-N-Boc-leucinol

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 82010-31-9 (for L-enantiomer) | [8] |

| Molecular Formula | C₁₁H₂₃NO₃ | [2] |

| Molecular Weight | 217.31 g/mol | [2] |

| Appearance | White to off-white solid or colorless oil | [1][2] |

| Purity | >98.0% | |

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the two primary synthetic methods. Note: The protocols are adapted for the (R)-enantiomer based on established procedures for the L-enantiomer.

Method A: Reduction of (R)-N-Boc-leucine

This protocol details the reduction of the carboxylic acid group of (R)-N-Boc-leucine to a primary alcohol using lithium borohydride.

Logical Workflow for Method A

Caption: Workflow for the synthesis of (R)-N-Boc-leucinol via reduction.

Materials:

-

(R)-N-Boc-leucine

-

Lithium borohydride (LiBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-N-Boc-leucine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the resulting solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

-

To the stirred solution, add lithium borohydride (LiBH₄, 2.0 - 5.0 eq.) portion-wise, ensuring the temperature remains at 0 °C.[5]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiBH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.[5]

-

Remove the volatile solvents (THF) under reduced pressure using a rotary evaporator.

-

Dilute the remaining residue with water and extract the aqueous phase three times with ethyl acetate.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude (R)-N-Boc-leucinol.[5]

-

If necessary, purify the crude product by silica gel column chromatography.

Method B: N-Boc Protection of (R)-leucinol

This protocol describes the protection of the primary amine of (R)-leucinol using di-tert-butyl dicarbonate.

Logical Workflow for Method B

Caption: Workflow for the synthesis of (R)-N-Boc-leucinol via N-protection.

Materials:

-

(R)-leucinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve (R)-leucinol (1.0 eq.) and triethylamine (3.0 eq.) in a 2:1 v/v mixture of THF and water.[9]

-

Stir the solution at room temperature for 5 minutes until all solids have dissolved.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.) to the solution in a single portion.[9]

-

Stir the reaction vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.[9]

-

Monitor the reaction via TLC until the starting amine is consumed.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography if needed to yield pure (R)-N-Boc-leucinol.

General Synthetic Pathways Overview

The relationship between the starting materials and the final product highlights the two convergent synthetic strategies available for preparing (R)-N-Boc-leucinol.

References

- 1. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]

- 2. peptide.com [peptide.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian Amine: A Deep Dive into the Discovery and Application of Boc Protecting Groups in Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group has become an indispensable tool in modern organic synthesis, particularly in the intricate world of peptide synthesis and drug development. Its ability to mask the reactivity of primary and secondary amines under a wide range of conditions, coupled with its facile removal under mild acidic conditions, has made it a workhorse for chemists. This in-depth technical guide explores the discovery and historical evolution of the Boc protecting group with a specific focus on its application to the challenging substrate class of amino alcohols. We will delve into the initial hurdles, the development of chemoselective protocols, and provide a comprehensive overview of the experimental landscape, complete with detailed protocols and quantitative data to aid researchers in their synthetic endeavors.

A Historical Perspective: From Peptide Synthesis to Broader Applications

The story of the Boc protecting group begins in the late 1950s, a pivotal time in the advancement of peptide chemistry. In 1957, Louis A. Carpino first introduced the tert-butyloxycarbonyl group as a means of N-protection for amino acids. This innovation was a significant leap forward, offering a protective shield that was stable to the basic and nucleophilic conditions often employed in peptide coupling reactions, yet readily cleaved by mild acidolysis. This orthogonality to other protecting groups was a key factor in its rapid adoption and its central role in the groundbreaking development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s.

The initial methods for introducing the Boc group were somewhat cumbersome. However, the development and popularization of di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride, as a stable, crystalline reagent, greatly simplified the process. This user-friendly reagent allowed for the efficient N-tert-butoxycarbonylation of a wide variety of amines, paving the way for the Boc group's expansion beyond peptide synthesis into the broader realm of organic chemistry.

The Unique Challenge of Amino Alcohols

While the Boc protection of simple amines and amino acids became routine, the application to amino alcohols presented a unique set of challenges. The proximate hydroxyl group introduced the potential for undesirable side reactions, most notably the formation of cyclic carbamates known as oxazolidinones. This intramolecular cyclization, often promoted by the basic conditions used for Boc protection, could significantly reduce the yield of the desired N-Boc protected amino alcohol and complicate purification.

Early synthetic efforts often contended with this side reaction, necessitating careful control of reaction conditions or the use of less direct methods. The drive for a more general and chemoselective method for the N-Boc protection of amino alcohols became a significant area of methodological development.

The Evolution of Chemoselective N-Boc Protection of Amino Alcohols

Over the years, a number of strategies have been developed to achieve high chemoselectivity in the N-Boc protection of amino alcohols, effectively suppressing oxazolidinone formation. These methods generally focus on enhancing the nucleophilicity of the amine over the hydroxyl group or creating reaction conditions that disfavor the intramolecular cyclization.

Two particularly effective and widely adopted methods are:

-

Reaction in Aqueous Media: Performing the Boc protection in water, or a mixture of water and a co-solvent, has proven to be a remarkably simple and green approach to achieving high N-selectivity.[1][2] The high polarity of water is thought to preferentially solvate the amine, enhancing its nucleophilicity, while also potentially disfavoring the transition state leading to the less polar oxazolidinone. This catalyst-free method often proceeds rapidly at room temperature and affords high yields of the desired N-Boc amino alcohol.[1][2]

-

Use of Fluorinated Alcoholic Solvents: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has also emerged as a powerful tool for the chemoselective N-Boc protection of amino alcohols.[3] HFIP's unique properties, including its high ionizing power and low nucleophilicity, are believed to activate the Boc anhydride towards nucleophilic attack by the amine while minimizing side reactions. This method is particularly useful for a broad range of structurally diverse amines and amino alcohols.[3]

The logical progression of these methodologies can be visualized as a move from standard, less selective conditions to more refined, chemoselective approaches that address the specific challenges posed by amino alcohols.

Caption: Evolution of Boc protection strategies for amino alcohols.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the N-Boc protection of various amino alcohols using different methodologies. These tables are designed for easy comparison of reaction conditions and yields.

Table 1: N-Boc Protection of Primary Amino Alcohols

| Amino Alcohol | Reagent | Solvent | Base/Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |

| Ethanolamine | (Boc)₂O | Water | None | 0.25 | RT | 98 | [1] |

| (S)-2-Amino-1-propanol | (Boc)₂O | Water | None | 0.33 | RT | 97 | [1] |

| 2-Amino-1-phenylethanol | (Boc)₂O | Water | None | 0.5 | RT | 96 | [1] |

| 3-Amino-1-propanol | (Boc)₂O | HFIP | None | 1 | RT | 95 | [3] |

| 4-Amino-1-butanol | (Boc)₂O | DCM | Et₃N | 4 | RT | 85 | General Protocol |

Table 2: N-Boc Protection of Secondary Amino Alcohols

| Amino Alcohol | Reagent | Solvent | Base/Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |

| N-Methylethanolamine | (Boc)₂O | Water | None | 0.5 | RT | 95 | [1] |

| N-Ethylethanolamine | (Boc)₂O | HFIP | None | 1.5 | RT | 92 | [3] |

| (R)-2-(Methylamino)-1-phenylethanol | (Boc)₂O | DCM | Et₃N | 6 | RT | 88 | General Protocol |

Experimental Protocols

This section provides detailed experimental protocols for key methods of N-Boc protection of amino alcohols.

General Protocol for N-Boc Protection in Dichloromethane

This protocol represents a standard method that may be suitable for some amino alcohols but carries a risk of oxazolidinone formation.

-

Dissolution: Dissolve the amino alcohol (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

-

Base Addition: Add triethylamine (Et₃N) (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Chemoselective N-Boc Protection in Water (Chankeshwara & Chakraborti Method)[1]

This environmentally friendly protocol provides excellent chemoselectivity for the N-protection of amino alcohols.

-

Suspension: Suspend the amino alcohol (1.0 eq) in water (typically 5-10 mL per mmol of amine).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the suspension at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-60 minutes.

-

Isolation:

-

If the product precipitates, collect it by filtration, wash with cold water, and dry under vacuum.

-

If the product is soluble, extract the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).

-

-

Purification: The product is often obtained in high purity and may not require further purification. If necessary, the crude product can be purified by recrystallization or column chromatography.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Boc-D-Leucinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-D-leucinol, commonly referred to as Boc-D-Leucinol, is a chiral amino alcohol derivative of the amino acid D-leucine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of pharmaceutical agents.[1] Its defined stereochemistry and stability under various reaction conditions allow for the precise construction of complex chiral molecules.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.

Physicochemical Properties

This compound is typically a light yellowish or colorless viscous liquid at room temperature.[1] The Boc protecting group imparts significant nonpolar character, influencing its solubility in various organic solvents.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₃NO₃ | [1] |

| Molecular Weight | 217.31 g/mol | [1] |

| CAS Number | 106930-51-2 | [1] |

| Appearance | Light yellowish to colorless liquid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Table 2: Optical and Spectroscopic Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Optical Rotation [α]D20 | +27.5 ± 2º | c=2 in Methanol | [1] |

| Boiling Point | 213 °C | ||

| Density | 0.983 g/mL | at 25 °C | |

| Refractive Index (nD20) | 1.449 |

Table 3: Solubility and Storage of this compound

| Property | Information | Reference(s) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage Conditions | Store at 0-8 °C in a dry, dark place. Moisture sensitive. | [1][2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding Boc-protected amino acid, Boc-D-leucine.

Materials:

-

Boc-D-leucine

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-D-leucine in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of the reducing agent (e.g., 1M BH₃·THF in THF or a suspension of LiAlH₄ in THF) to the stirred solution of Boc-D-leucine via a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.

-

Add ethyl acetate to the mixture to extract the product.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes) is typically used to elute the compound.

-

Detection: UV detection at a wavelength of 210-220 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable organic solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the leucinol backbone and the tert-butyl group of the Boc protecting group. Key signals would include a singlet around 1.4 ppm for the nine protons of the Boc group, and multiplets for the methine and methylene protons of the leucinol structure.

-

13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the leucinol backbone.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

~3400 cm-1: O-H stretching of the alcohol group.

-

~3300 cm-1: N-H stretching of the carbamate.

-

~2960-2850 cm-1: C-H stretching of the alkyl groups.

-

~1690 cm-1: C=O stretching of the carbamate (Boc group).

Mass Spectrometry (MS): Mass spectrometric analysis, often coupled with a chromatographic separation technique like LC-MS, is used to confirm the molecular weight of this compound. A common fragmentation pattern observed is the loss of the Boc group (a neutral loss of 100 amu) or isobutylene (a loss of 56 amu).

Applications in Research and Development

This compound is a versatile building block with several key applications:

-

Peptide Synthesis: It serves as a crucial component in the synthesis of peptides, particularly those with modified backbones or unnatural amino acid sequences. The Boc protecting group allows for controlled, stepwise addition of amino acids in solid-phase peptide synthesis (SPPS).[1]

-

Pharmaceutical Development: Due to its chiral nature, this compound is used in the synthesis of chiral drugs and intermediates. It acts as a chiral auxiliary, guiding the stereochemical outcome of a reaction to produce a specific enantiomer, which is often critical for the biological activity and safety of a drug.[1]

-

Development of Bioactive Compounds: Researchers utilize this compound in the creation of various bioactive molecules, including enzyme inhibitors and therapeutic agents for a range of diseases.[1]

Signaling Pathways

While the amino acid leucine is known to activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation, this compound itself is not directly involved in biological signaling pathways.[3][4] Its primary role is that of a synthetic intermediate. The Boc protecting group and the reduction of the carboxylic acid to an alcohol functionality mean that it is not recognized by the cellular machinery in the same way as the natural amino acid leucine.

The experimental workflow for investigating the effect of a compound on a signaling pathway, however, can be generalized.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its stability and reactivity, make it an essential tool for researchers and professionals in the fields of peptide chemistry and drug discovery. A thorough understanding of its characteristics and the availability of robust analytical methods are crucial for its effective application in the synthesis of complex and biologically active molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-L-LEUCINOL | 82010-31-9 [amp.chemicalbook.com]

- 3. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Boc-D-Leucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-D-Leucinol (Boc-D-Leucinol), a key building block in peptide synthesis and pharmaceutical development. Below, you will find its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such data are also included.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data is definitive, specific NMR and IR peak values can be influenced by the solvent and experimental conditions. The NMR data presented is based on closely related analogs and established chemical shift principles, as direct experimental spectra for this compound are not widely published.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The following are estimated chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).

| Proton Assignment | Estimated Chemical Shift (δ) (ppm) | Multiplicity |

| -CH(CH₃ )₂ | ~ 0.90 | Doublet |

| -CH (CH₃)₂ | ~ 1.70 | Multiplet |

| -CH₂ -CH(NHBoc)- | ~ 1.20 - 1.40 | Multiplet |

| -NH-CH -CH₂OH | ~ 3.70 - 3.90 | Multiplet |

| -CH₂OH | Variable (Broad Singlet) | Broad s |

| -CH-CH₂ OH | ~ 3.40 - 3.60 | Multiplet |

| -NH -Boc | ~ 4.80 - 5.00 | Doublet |

| -C(CH₃ )₃ (Boc) | ~ 1.45 | Singlet |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The data below is based on the closely related compound, Boc-L-Isoleucinol, and is expected to be highly representative of this compound.[1]

| Carbon Assignment | Chemical Shift (δ) (ppm) (in CDCl₃) |

| -CH(C H₃)₂ | ~ 22.0, 23.0 |

| -C H(CH₃)₂ | ~ 24.5 |

| -C H₂-CH(NHBoc)- | ~ 40.0 - 42.0 |

| -NH-C H-CH₂OH | ~ 52.0 - 54.0 |

| -CH-C H₂OH | ~ 65.0 - 67.0 |

| -C (CH₃)₃ (Boc) | ~ 79.5 |

| -C =O (Boc) | ~ 156.0 |

| -C(C H₃)₃ (Boc) | ~ 28.5 |

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amide) | Stretching | 3300 - 3500 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| C=O (Carbamate) | Stretching | 1680 - 1720 | Strong |

| N-H (Amide) | Bending | 1510 - 1550 | Medium |

| C-O (Alcohol/Carbamate) | Stretching | 1000 - 1300 | Strong |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and aspects of its structure.

| Parameter | Value |

| Molecular Formula | C₁₁H₂₃NO₃[2] |

| Molecular Weight | 217.31 g/mol [2] |

| [M+H]⁺ (Protonated Molecule) | m/z ≈ 218.17 |

| [M+Na]⁺ (Sodium Adduct) | m/z ≈ 240.15 |

| Key Fragment Ion (Loss of Boc group) | [M - C₅H₉O₂]⁺ or [M - 101]⁺, corresponding to the leucinol fragment |

| Key Fragment Ion (Loss of tert-butyl) | [M - C₄H₉]⁺ or [M - 57]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts observed.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as the reference point (0 ppm) for the chemical shifts.

-

Data Acquisition :

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube into the spectrometer's probe.

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : As this compound is a liquid or low-melting solid, the thin film method is often suitable.

-

Place a drop of the neat sample between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Gently press the plates together to create a thin, uniform film.

-

-

Data Acquisition :

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental noise.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a volatile solvent compatible with the ionization technique, such as methanol or acetonitrile.

-

Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion.

-

Data Acquisition :

-

Acquire a full scan mass spectrum (MS1) to determine the m/z of the parent ion (e.g., [M+H]⁺).

-

To obtain structural information, perform tandem mass spectrometry (MS/MS). This involves isolating the parent ion, fragmenting it (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. This can confirm the presence of the Boc group and the leucinol backbone.[3]

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A logical workflow for the structural characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Boc-D-Leucinol as a Chiral Building Block in Organic Synthesis

Introduction

This compound, chemically known as (R)-N-(tert-butoxycarbonyl)-leucinol, is a pivotal chiral building block in modern organic synthesis.[1][2] As a derivative of the amino acid D-leucine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a primary alcohol.[3] This unique structure, containing a defined stereocenter, makes it an invaluable tool for introducing chirality into molecules, a critical aspect in the synthesis of enantiomerically pure compounds, especially pharmaceuticals.[3] The Boc group provides stability and allows for selective reactions at other sites, while the hydroxyl group offers a versatile handle for further chemical transformations.[1] Consequently, this compound is extensively utilized in peptide synthesis, as a chiral auxiliary, and in the construction of complex bioactive molecules and therapeutic agents.[1][4]

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃NO₃ | [1][4] |

| Molecular Weight | 217.31 g/mol | [1][4] |

| CAS Number | 106930-51-2 | [1][2] |

| Appearance | Light yellowish liquid | [1] |

| Purity | ≥ 97% (HPLC) | [1][4] |

| Optical Rotation | [α]₂₀/D = +26° to +27.5° (c=2 in Methanol) | [1][4] |

| Density | 0.983 g/mL at 25 °C | [4] |

| Boiling Point | 213 °C | [4] |

| Flash Point | 110 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.449 | [4] |

| Storage Conditions | Store at 0-8 °C | [1] |

Core Applications in Asymmetric Synthesis

This compound's utility in organic synthesis is multifaceted, primarily revolving around the precise introduction of stereochemistry.

Chiral Auxiliary

A key application of this compound is its use as a chiral auxiliary.[1] In this role, it is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the leucinol moiety biases the reaction to favor the formation of one stereoisomer over another. After the desired chiral center is established, the auxiliary can be cleaved and potentially recovered. This strategy is a cornerstone of asymmetric synthesis for creating complex chiral molecules.[][6]

Caption: Workflow of this compound as a chiral auxiliary.

Synthesis of Pharmaceutical Intermediates

The chiral nature of this compound makes it an essential starting material for the synthesis of key intermediates in drug development. Many modern pharmaceuticals are chiral, and their biological activity is often dependent on a specific enantiomer. For instance, chiral amines derived from amino alcohols like this compound are crucial fragments in the synthesis of various therapeutic agents.

A notable example is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[7] The synthesis of Tofacitinib involves the construction of a chiral 3,4-disubstituted piperidine core. While direct synthesis pathways may vary, the creation of such chiral fragments often relies on starting materials with pre-existing stereocenters, conceptually similar to the structure provided by this compound.

Caption: Synthesis of a key Tofacitinib intermediate.

Peptide Synthesis

In peptide synthesis, particularly Boc solid-phase peptide synthesis (SPPS), Boc-protected amino acids are fundamental building blocks.[4] this compound, as an amino alcohol, can be incorporated to create peptide analogues with modified C-termini. These modifications can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.[8] The terminal alcohol can also be oxidized to an aldehyde, a functional group known to act as a potent inhibitor of certain proteases.[8]

Key Experimental Protocols

The following sections provide detailed methodologies for common transformations involving this compound and related structures.

Protocol 1: Oxidation of Boc-Amino Alcohols to Boc-Amino Aldehydes

The oxidation of N-protected amino alcohols to their corresponding aldehydes is a crucial step for their use in reactions like Wittig olefination to form long-chain polyamines.[9]

Materials:

-

N-protected 2-amino alcohol (e.g., this compound) (1.0 eq)

-

Toluene-Ethyl Acetate (1:1 mixture)

-

Sodium bromide (NaBr) in water

-

4-acetamido-2,2,6,6-tetramethyl-1-piperidinyloxy (AcNH-TEMPO) (catalyst)

-

0.35 M Sodium hypochlorite (NaOCl) solution containing Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Dissolve the N-protected 2-amino alcohol (5.00 mmol) in a 1:1 mixture of toluene-EtOAc (30 mL).[9]

-

Add a solution of NaBr (540 mg, 5.25 mmol) in water (2.5 mL) and AcNH-TEMPO (11 mg, 0.050 mmol).[9]

-

Cool the biphasic system to -5 °C under vigorous stirring.[9]

-

Add an aqueous solution of 0.35 M NaOCl (15.7 mL, 5.50 mmol) containing NaHCO₃ (1.26 g, 15 mmol) dropwise over 1 hour, maintaining the temperature at -5 °C.[9]

-

Stir the mixture for an additional 15 minutes at 0 °C after the addition is complete.[9]

-

Perform a work-up by adding EtOAc (30 mL) and water (10 mL). The organic layers are washed, dried, and the solvent is evaporated under reduced pressure.[9]

-

The resulting crude aldehyde is typically used immediately in the next synthetic step without further purification.[9]

Protocol 2: General Boc-Deprotection using Trifluoroacetic Acid (TFA)

The removal of the Boc protecting group is a fundamental step to liberate the free amine for subsequent coupling reactions. This is typically achieved under acidic conditions.[10]

Materials:

-

Boc-protected substrate (e.g., this compound) (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.[10]

-

Cool the solution to 0 °C in an ice bath.[10]

-

Slowly add TFA (10 equivalents) to the stirred solution.[10]

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 30 minutes to 2 hours.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[10]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[10]

-

For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a brine wash.[10]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[10]

Caption: General experimental workflow for Boc deprotection.[10]

Protocol 3: Solution-Phase Peptide Coupling

This protocol outlines a general method for forming a peptide bond between a Boc-protected amino acid and an amino acid ester, a foundational reaction in peptide chemistry.[11]

Materials:

-

Boc-D-norleucine (as a representative example) (1.0 eq)

-

Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Amino acid methyl ester hydrochloride (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N HCl, Saturated NaHCO₃, Brine

Procedure:

-

Activation: Dissolve the Boc-amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool to 0°C and add DCC (1.1 eq). Stir for 30 minutes at 0°C to form the active ester.[11]

-

Amine Preparation: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt and form the free amine.[11]

-

Coupling: Add the free amine solution to the activated Boc-amino acid solution. Allow the reaction to warm to room temperature and stir overnight.[11]

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.[11]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography.[11]

Caption: General workflow for solution-phase peptide synthesis.[11]

Conclusion

This compound is a versatile and indispensable chiral building block in asymmetric organic synthesis. Its defined stereochemistry and the orthogonal reactivity of its functional groups—the acid-labile Boc-amine and the primary alcohol—provide chemists with a reliable tool for the construction of complex, enantiomerically pure molecules. From its role as a chiral auxiliary to its application in the synthesis of modified peptides and crucial pharmaceutical intermediates, this compound continues to be a compound of high interest for researchers in academia and industry, empowering innovation in drug discovery and material science.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]

- 4. Boc-D-亮氨醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.unl.pt [research.unl.pt]

- 8. benchchem.com [benchchem.com]

- 9. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Versatility of Boc-D-Leucinol: A Technical Guide to its Applications in Chemical Synthesis and Drug Discovery

Introduction

Boc-D-Leucinol, a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group, has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a chiral center with orthogonally reactive functional groups (a protected amine and a primary alcohol), make it an ideal starting material for the stereocontrolled synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role as a chiral auxiliary, its use in the synthesis of bioactive molecules, and its incorporation into peptide structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chiral synthon.

Core Applications of this compound

The applications of this compound primarily stem from its ability to induce stereoselectivity in chemical reactions and to serve as a scaffold for the introduction of molecular diversity. The main areas of its utility are:

-

As a Precursor to Chiral Auxiliaries: this compound is readily converted into various chiral auxiliaries, most notably oxazolidinones. These auxiliaries are instrumental in controlling the stereochemical outcome of a wide range of transformations, including alkylations, aldol reactions, and conjugate additions.

-

In Asymmetric Synthesis: Catalysts and ligands derived from this compound are employed in a variety of asymmetric reactions, such as reductions and allylic alkylations, to afford products with high enantiomeric purity.

-

In the Synthesis of Bioactive Molecules: The chiral backbone of this compound is incorporated into the structure of numerous biologically active compounds, including antiviral agents, enzyme inhibitors, and other potential therapeutics.[1]

-

In Peptide Chemistry: As a derivative of the amino acid Leucine, this compound and its derivatives are utilized in peptide synthesis to introduce non-standard amino acid residues, modify peptide backbones, and create peptidomimetics with enhanced stability and biological activity.[2][3][4]

Data Presentation: Quantitative Analysis of this compound Applications

The following tables summarize quantitative data from various applications of this compound and related chiral building blocks. It is important to note that specific yields and stereoselectivities can be highly dependent on the substrate, reaction conditions, and the specific derivative of this compound being used.

Table 1: Asymmetric Alkylation using Chiral Oxazolidinone Auxiliaries Derived from Amino Alcohols

While specific data for this compound derived oxazolidinones in comprehensive tables is limited in the readily available literature, the following table presents typical results for analogous systems, which are expected to show similar performance. The diastereomeric excess (d.e.) is a key indicator of the stereocontrol exerted by the chiral auxiliary.

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzyl bromide | LDA | THF | -78 | 85-95 | >98 |

| Allyl iodide | NaHMDS | THF | -78 | 90-98 | >98 |

| Propargyl bromide | LiHMDS | THF | -78 | 80-90 | >95 |

| Ethyl iodide | KHMDS | Toluene | -78 to 0 | 75-85 | >90 |

Data presented is representative of alkylations using Evans-type oxazolidinone auxiliaries derived from amino alcohols and may not be specific to this compound derivatives.

Table 2: Diastereoselective Reduction of β-Amino Ketones to γ-Amino Alcohols

This table illustrates the diastereoselective reduction of N-protected β-amino ketones, a transformation where chiral amino alcohols play a crucial role in establishing the stereochemistry of the resulting γ-amino alcohol. The data showcases the ability to selectively access both syn and anti diastereomers by choosing the appropriate catalyst system.

| Substrate | Catalyst System | Product Diastereomer | Yield (%) | Diastereomeric Ratio (syn:anti or anti:syn) |

| N-PMP-β-amino ketone | Ir-catalyst / 2-propanol | anti | 92 | 4:96 |

| N-PMP-β-amino ketone | Rh-BINAP / H₂ | syn | 95 | 98:2 |

PMP = p-methoxyphenyl. Data is based on studies of diastereoselective reductions and highlights a relevant application area for chiral amino alcohols.

Table 3: Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids

The following table provides typical coupling efficiencies and yields for SPPS using the Boc/Bzl strategy. While not specific to this compound itself, it reflects the general performance of Boc-protected amino acid derivatives in peptide synthesis.

| Parameter | Typical Value | Notes |

| Coupling Efficiency per Cycle | >99% | Monitored by methods like the ninhydrin test. |

| Crude Peptide Yield (for a 10-mer) | 60-80% | Highly dependent on the peptide sequence and length.[4] |

| Purified Peptide Yield | 20-40% | After purification by techniques such as RP-HPLC.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of this compound.

Protocol 1: Synthesis of (R)-4-isobutyl-2-oxazolidinone from this compound

This protocol describes the conversion of this compound into its corresponding oxazolidinone, a widely used chiral auxiliary.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Triphosgene or Diethyl carbonate

-

Triethylamine (TEA) or another suitable base

-

Toluene or another suitable high-boiling solvent

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Boc Deprotection:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 2-3 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude D-Leucinol.

-

-

Cyclization to the Oxazolidinone:

-

Method A (Using Triphosgene): Caution: Triphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve the crude D-Leucinol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

-

Cool the solution to 0 °C.

-

Add a solution of triphosgene (0.4 eq) in toluene dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

-

Method B (Using Diethyl Carbonate):

-

Combine the crude D-Leucinol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of a strong base (e.g., sodium methoxide).

-

Heat the mixture to reflux and monitor the reaction by TLC. This method may require higher temperatures and longer reaction times.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-4-isobutyl-2-oxazolidinone.

-

-

Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone Derived from an Amino Alcohol

This protocol details a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, a key application of these chiral auxiliaries.

Materials:

-

(R)-4-isobutyl-2-oxazolidinone (prepared as in Protocol 1)

-

Acyl chloride (e.g., propionyl chloride)

-

n-Butyllithium (n-BuLi) or another strong base like LDA or NaHMDS

-

Anhydrous tetrahydrofuran (THF)

-

Alkylating agent (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

N-Acylation:

-

Dissolve the (R)-4-isobutyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes to form the lithium salt.

-

Add the acyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the N-acyl oxazolidinone by flash chromatography.

-

-

Diastereoselective Alkylation:

-

Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a strong base such as LDA or NaHMDS (1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.

-

Add the alkylating agent (1.2 eq) dropwise and stir at -78 °C for several hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

-

Purify the desired diastereomer by flash column chromatography.

-

-

Auxiliary Cleavage:

-

The chiral auxiliary can be cleaved under various conditions to yield the corresponding carboxylic acid, alcohol, or aldehyde, depending on the reagents used (e.g., LiOH/H₂O₂ for the acid, LiBH₄ for the alcohol).

-

Mandatory Visualizations

Diagram 1: Synthesis of an Oxazolidinone Chiral Auxiliary from this compound

Caption: Synthetic workflow for the preparation of an oxazolidinone chiral auxiliary.

Diagram 2: General Workflow for Asymmetric Alkylation

References

Methodological & Application

Protocol for Coupling Boc-D-Leucinol to Solid-Phase Resins: Application Notes for Drug Development Professionals

For researchers, scientists, and drug development professionals, the efficient and reliable coupling of building blocks to solid-phase resins is a cornerstone of modern synthetic chemistry, particularly in the construction of peptide and small molecule libraries. This document provides detailed application notes and protocols for the immobilization of Boc-D-Leucinol, a valuable chiral building block, onto common solid-phase supports.

Two primary methods for the covalent attachment of this compound to a resin are presented: direct coupling to 2-chlorotrityl chloride (2-CTC) resin and the Mitsunobu reaction for attachment to hydroxyl-functionalized resins. These protocols are designed to ensure high loading efficiency and minimize side reactions.

Data Summary: Representative Loading Efficiencies

The following table summarizes representative loading efficiencies for the coupling of Boc-protected amino alcohols to 2-chlorotrityl chloride resin. These values can serve as a general guideline for expected outcomes. Actual results may vary depending on the specific batch of resin, reagents, and experimental conditions.

| Boc-Protected Amino Alcohol | Resin Type | Coupling Method | Typical Loading Efficiency (mmol/g) |

| N-Boc-N-methyl-D-Valinol | 2-Chlorotrityl Chloride | Direct Coupling | 0.4 - 0.8[1] |

| This compound | 2-Chlorotrityl Chloride | Direct Coupling | Expected to be in a similar range |

Note: Specific quantitative data for this compound was not found in the reviewed literature; the expected range is an extrapolation based on a structurally similar amino alcohol.

Experimental Protocols

Protocol 1: Direct Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the direct attachment of this compound to the highly acid-labile 2-chlorotrityl chloride resin. This method is advantageous due to the mild cleavage conditions that preserve the Boc protecting group.

Materials:

-

This compound

-

2-Chlorotrityl chloride (2-CTC) resin (e.g., 100-200 mesh, 1% DVB)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel with a frit

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10-15 mL) for 30 minutes in a solid-phase synthesis vessel.[1]

-

Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to the resin substitution) in anhydrous DCM.[1]

-

Loading Reaction: Add the this compound solution to the swollen resin. To the resulting slurry, add DIPEA (2.4 equivalents relative to the amino alcohol).[1]

-

Agitation: Agitate the mixture at room temperature for 2-4 hours.[1]

-

Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for an additional 30 minutes.[1]

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times).[1]

-

Drying: Dry the resin under vacuum to a constant weight.[1]

Determination of Loading (Gravimetric Method):

The loading efficiency can be determined by the weight gain of the resin.

-

Formula: Loading (mmol/g) = [(Final weight of resin - Initial weight of resin) / (Molecular weight of this compound)] / Initial weight of resin

Protocol 2: Mitsunobu Reaction for Coupling this compound to Hydroxymethyl-Functionalized Resin (e.g., Wang Resin)

The Mitsunobu reaction is a versatile method for coupling an alcohol to a carboxylic acid, and in the context of solid-phase synthesis, it can be used to attach an alcohol to a resin. This protocol outlines the general procedure for coupling this compound to a resin with a hydroxyl functional group, such as Wang resin. This reaction proceeds with inversion of stereochemistry at the alcohol, though this is not relevant for the primary alcohol of leucinol.

Materials:

-

This compound

-

Hydroxymethyl-functionalized resin (e.g., Wang resin)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Solid-phase synthesis vessel with a frit

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the hydroxymethyl-functionalized resin (1.0 g) in anhydrous THF (10-15 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Reagent Solution Preparation: In a separate flask, dissolve this compound (1.5-2.0 equivalents relative to resin loading) and triphenylphosphine (1.5-2.0 equivalents) in anhydrous THF.

-

Reaction Initiation: Cool the resin slurry to 0 °C. Slowly add the this compound and triphenylphosphine solution to the resin.

-

DEAD/DIAD Addition: To the cooled and stirred mixture, slowly add a solution of DEAD or DIAD (1.5-2.0 equivalents) in anhydrous THF.

-

Reaction Progression: Allow the reaction to warm to room temperature and agitate for 12-24 hours.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with THF (3 times), DCM (3 times), and Methanol (3 times).

-

Drying: Dry the resin under vacuum to a constant weight.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

Caption: Workflow for coupling this compound to 2-CTC resin.

Caption: Workflow for Mitsunobu coupling of this compound.

References

Application Notes and Protocols: Boc-D-Leucinol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1] These molecular entities are temporarily incorporated into a prochiral substrate, effectively guiding the formation of a new stereocenter with a high degree of selectivity. Subsequently, the auxiliary is removed, yielding an enantiomerically enriched product. While a vast array of chiral auxiliaries have been developed and successfully implemented, this document focuses on the potential application of Boc-D-Leucinol, a derivative of the naturally occurring amino acid D-leucine, in this capacity.

It is important to note that while chiral amino alcohols are a well-established class of chiral auxiliaries, a comprehensive review of the scientific literature indicates that this compound is not commonly employed as a detachable chiral auxiliary for asymmetric reactions such as alkylations and aldol condensations. More frequently, chiral amino alcohols like those derived from valine or phenylalanine are utilized, often by first converting them into more rigid structures like oxazolidinones to enhance stereochemical control.[2]

Nevertheless, the principles of asymmetric induction using chiral amino alcohol derivatives are well-established. This document provides a detailed overview of these principles and presents generalized protocols for asymmetric alkylation and aldol reactions. These protocols are based on methodologies developed for analogous N-Boc protected amino alcohols and serve as a foundational guide for researchers interested in exploring the potential of this compound or related compounds as chiral auxiliaries.

Principle of Asymmetric Induction with Amino Alcohol-Derived Auxiliaries

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment around the reactive center of the substrate. In the case of amino alcohol-derived auxiliaries, the chiral backbone, along with any protecting groups, dictates the facial selectivity of the reaction.

For instance, in the asymmetric alkylation of a carboxylic acid derivative, the chiral amino alcohol is first attached to the carboxylic acid to form an amide or ester. Deprotonation of the α-carbon then generates a chiral enolate. The stereodirecting group on the auxiliary blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer of the alkylated product. Subsequent cleavage of the auxiliary affords the chiral α-substituted carboxylic acid.

Logical Workflow for Asymmetric Synthesis Using a Chiral Amino Alcohol Auxiliary

Caption: General workflow for asymmetric synthesis.

Application in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries derived from amino alcohols provides a reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids.

Quantitative Data

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (1R,2R)-Pseudoephedrine propionamide | Propionamide | n-Butyl iodide | ≥99:1 | 80 | [3] |

| (1R,2R)-Pseudoephedrine propionamide | Propionamide | Benzyl bromide | 97:3 | 90 | [3] |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [3] |

| (4S)-4-isopropyl-2-oxazolidinone | N-Propionyl oxazolidinone | Methyl iodide | 95:5 | 85 | [3] |

Experimental Protocol: Generalized Asymmetric Alkylation

This protocol describes a general procedure for the asymmetric alkylation of a carboxylic acid derivative using a chiral amino alcohol auxiliary.

Step 1: Attachment of the Chiral Auxiliary

-

To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add this compound (1.0 eq.) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the chiral amide.

Step 2: Diastereoselective Alkylation

-

Dissolve the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) and stir for 1 hour to form the enolate.

-

Add the alkyl halide (1.2 eq.) and continue to stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to isolate the diastereomerically enriched alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product in a suitable solvent system (e.g., a mixture of THF and water).

-

Add a reagent for hydrolysis, such as lithium hydroxide (LiOH) or potassium hydroxide (KOH), and stir at room temperature until the reaction is complete.

-

Acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylic acid.

-

Extract the desired carboxylic acid with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.

-

Purify the final product by recrystallization or column chromatography.

Experimental Workflow for Diastereoselective Alkylation

Caption: Workflow for asymmetric alkylation.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. Chiral auxiliaries are widely used to control the diastereoselectivity of this transformation.

Quantitative Data

The following table presents representative data for asymmetric aldol reactions using well-established amino alcohol-derived chiral auxiliaries. These results highlight the high levels of diastereoselectivity that can be achieved.

| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85-95 | [3] |

| (4S)-4-isopropyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzaldehyde | >98:2 (syn) | 90 | [3] |

| Oppolzer's Sultam | N-Propionyl sultam | Isobutyraldehyde | 98:2 (syn) | 80 | [3] |

Experimental Protocol: Generalized Asymmetric Aldol Reaction

This protocol outlines a general procedure for a diastereoselective aldol reaction.

Step 1: Attachment of the Chiral Auxiliary (Follow Step 1 from the Asymmetric Alkylation protocol)

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the chiral amide (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.

-

Add a Lewis acid such as dibutylboron triflate (DBBT) (1.1 eq.) followed by a tertiary amine base like triethylamine (1.2 eq.). Stir for 30-60 minutes to form the boron enolate.

-

Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq.).

-

Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.

-